molecular formula C14H23N3 B6496556 4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine CAS No. 2549007-88-5

4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine

Cat. No. B6496556
CAS RN: 2549007-88-5
M. Wt: 233.35 g/mol
InChI Key: HCSJAFOBUWHIGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine” is a complex organic compound. It is a derivative of pyrimidine, which is a six-membered heterocyclic compound containing two nitrogen atoms . Pyrimidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Advantages and Limitations for Lab Experiments

4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine has several advantages for laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. It is also a relatively inexpensive compound, which makes it a cost-effective choice for laboratory experiments. However, this compound also has some limitations. It is a relatively small molecule, which makes it difficult to target specific receptors. In addition, it is a synthetic compound, which means that its effects may not be identical to those of naturally occurring compounds.

Future Directions

There are several potential future directions for research involving 4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine. One potential direction is to explore its potential use as an inhibitor of β-glucosidase and tyrosinase. Another potential direction is to explore its potential use as an anti-inflammatory and antioxidant agent. In addition, further research could be done to explore its potential use as a ligand for G protein-coupled receptors and to identify new targets for drug development. Finally, further research could be done to explore the structure-activity relationship of this compound and to identify new analogues with improved properties.

Synthesis Methods

4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine can be synthesized using a three-step process. The first step involves the reaction of piperidine with tert-butyl bromide and sodium hydroxide to form the piperidine derivative, 4-tert-butyl-2-methyl-6-bromopiperidine. The second step is the Beckmann rearrangement of the bromide to form this compound. The third step is the reaction of the pyrimidine with ethyl acetate to form the final product, this compound.

Scientific Research Applications

4-tert-butyl-2-methyl-6-(piperidin-1-yl)pyrimidine has been used in a wide range of scientific research applications. It has been used in drug discovery and development, as a ligand for G protein-coupled receptors and to study the structure-activity relationship of small molecules. It has also been used to study the mechanisms of action of drugs and to identify new targets for drug development. In addition, this compound has been used in biochemistry and physiology to study the effects of small molecules on cellular processes.

properties

IUPAC Name

4-tert-butyl-2-methyl-6-piperidin-1-ylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-11-15-12(14(2,3)4)10-13(16-11)17-8-6-5-7-9-17/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSJAFOBUWHIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCCC2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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